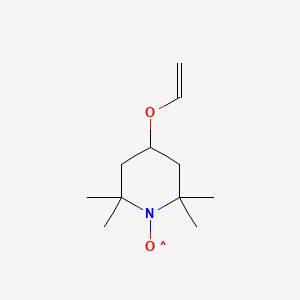
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
Overview
Description
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a stable free radical compound known for its unique chemical properties. It is often used in various scientific research applications due to its ability to undergo a variety of chemical reactions. This compound is particularly notable for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the reaction of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with an ethenyloxy group. This can be achieved through various organic synthesis techniques, including radical reactions and nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like copper(I) bromide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as distillation or recrystallization are often necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The ethenyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and yield.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has a wide range of applications in scientific research:
Chemistry: It is used as a stable free radical in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is employed in studies involving oxidative stress and free radical biology.
Industry: The compound is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy involves its ability to act as a free radical. This allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved include interactions with other free radicals, enzymes, and cellular components, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy include:
- 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
- 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy
- 4-Amino-2,2,6,6-tetramethyl-1-piperidinyloxy
Uniqueness
What sets this compound apart from these similar compounds is its ethenyloxy group, which imparts unique reactivity and stability. This makes it particularly useful in applications where a stable free radical is required, and its specific reactivity can be leveraged for targeted chemical reactions.
Properties
InChI |
InChI=1S/C11H20NO2/c1-6-14-9-7-10(2,3)12(13)11(4,5)8-9/h6,9H,1,7-8H2,2-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNIGNVEFMJMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110807-20-0 | |
| Details | Compound: 1-Piperidinyloxy, 4-(ethenyloxy)-2,2,6,6-tetramethyl-, homopolymer | |
| Record name | 1-Piperidinyloxy, 4-(ethenyloxy)-2,2,6,6-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110807-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


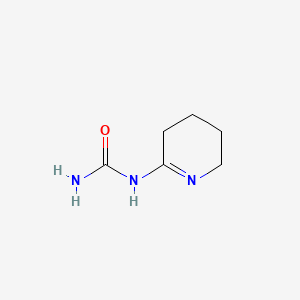
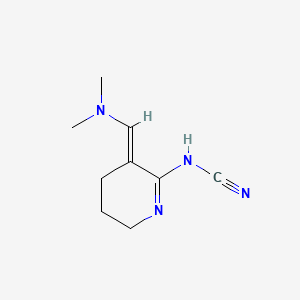
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B3362343.png)
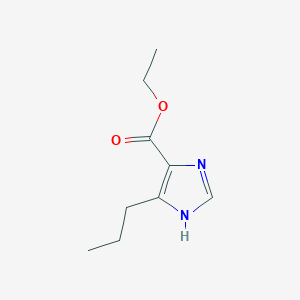
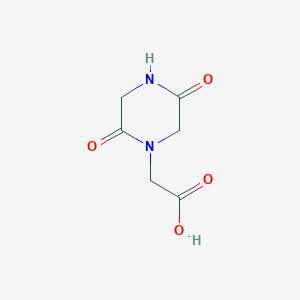
![1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3362375.png)
![2,3,4,5-Tetrahydropyrano[3,2-b]indole](/img/structure/B3362376.png)
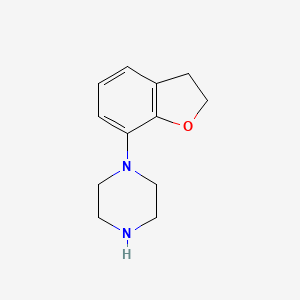
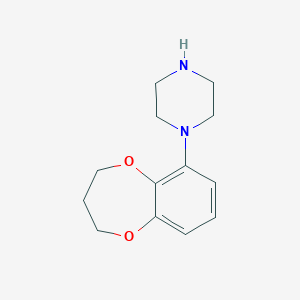


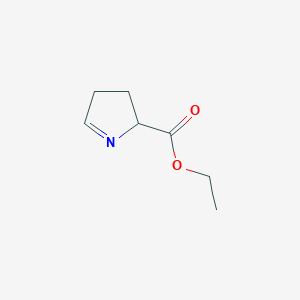
![4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole](/img/structure/B3362414.png)
![1H-Imidazo[4,5-c]quinoline, 1-methyl-](/img/structure/B3362419.png)
